Methyl 4-bromo-2-(difluoromethyl)benzoate

Description

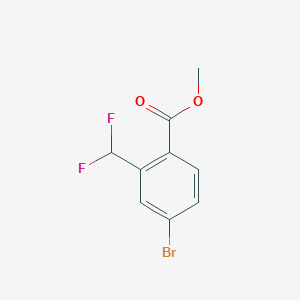

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrF2O2 |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

methyl 4-bromo-2-(difluoromethyl)benzoate |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,8H,1H3 |

InChI Key |

ASVXPCJGAHTRJE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)C(F)F |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Synthesis of the Aromatic Core

The initial phase in the synthesis of Methyl 4-bromo-2-(difluoromethyl)benzoate involves the careful construction of the substituted aromatic ring. This process requires precise control over the placement of substituents, a challenge addressed through a deep understanding of electrophilic aromatic substitution reactions.

Electrophilic Aromatic Bromination Methodologies

Electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. mdpi.com This reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). wordpress.comlibretexts.org The catalyst polarizes the bromine molecule, generating a potent electrophile that can attack the electron-rich benzene (B151609) ring. wordpress.comlibretexts.org

For substrates that are highly activated, such as phenols, bromination can even proceed without a catalyst. wvu.edu However, for less reactive substrates like methyl benzoate (B1203000), a catalyst is essential to facilitate the reaction. wordpress.com Alternative brominating agents have also been developed to offer milder reaction conditions or improved regioselectivity. These include N-bromosuccinimide (NBS), which, when used with silica (B1680970) gel, can be a highly regioselective brominating agent. mdpi.com Other reagents such as tetraalkylammonium tribromides and 1,3-dibromo-5,5-dimethylhydantoin (B127087) also serve as effective sources of electrophilic bromine. mdpi.com

The general mechanism for electrophilic aromatic bromination proceeds through the formation of a positively charged intermediate known as an arenium ion, or sigma complex. libretexts.org The electrophile attacks the π system of the benzene ring, leading to the formation of this resonance-stabilized carbocation. researchgate.net In a subsequent step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

Regiocontrol in Benzoate Derivative Synthesis

The directing effects of substituents already present on the benzene ring are crucial for achieving the desired regiochemistry in the synthesis of benzoate derivatives. The ester group (-COOCH₃) in methyl benzoate is an electron-withdrawing group and acts as a deactivating meta-director in electrophilic aromatic substitution reactions. wordpress.comma.edu

This directing effect can be explained by examining the resonance structures of the arenium ion intermediate. When the electrophile attacks the ortho or para positions, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing ester group, which is a destabilizing interaction. wordpress.com In contrast, attack at the meta position ensures that the positive charge is never located on this carbon, resulting in a more stable intermediate. wordpress.com Consequently, the primary product of the electrophilic bromination of methyl benzoate is the meta-substituted isomer.

Achieving substitution at positions other than meta in the presence of an ester group requires more complex synthetic strategies. For instance, ortho-lithiation can be employed to direct substitution to the position adjacent to the ester group. researchgate.net Alternatively, starting with a different substitution pattern and then introducing the methyl ester group later in the synthesis is a common strategy. For the synthesis of this compound, a plausible route involves starting with a molecule that already has substituents at the desired positions or using a directing group that can be later converted into the difluoromethyl group.

Introduction of the Difluoromethyl Moiety

The incorporation of the difluoromethyl (CF₂H) group is a critical step that imparts unique properties to the final molecule. The CF₂H group is valued in medicinal chemistry as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. nih.govacs.org Several methodologies have been developed for the introduction of this important functional group.

Direct Difluoromethylation Approaches

Direct C-H difluoromethylation offers an efficient route to introduce the CF₂H group by activating a carbon-hydrogen bond on the aromatic ring. These methods often utilize reagents that can generate a difluoromethyl radical or a related reactive species. For instance, photocatalytic methods have been developed that use visible light to generate difluoromethyl radicals from a suitable precursor. mdpi.comsemanticscholar.org These radicals can then attack the aromatic ring to form the desired product.

Reagents such as zinc difluoromethylsulfinate (Zn(SO₂CF₂H)₂) have been developed for the direct difluoromethylation of organic substrates through a radical process. researchgate.net This method is noted for its mild conditions and compatibility with a range of functional groups. researchgate.net Another approach involves the use of difluorocarbene reagents, which can react with heteroatom nucleophiles to directly form compounds containing the difluoromethyl group. mdpi.com

Transition-Metal-Catalyzed Difluoromethylation

Transition-metal catalysis provides a powerful and versatile platform for the formation of C-CF₂H bonds. nih.gov These methods often involve the cross-coupling of an aryl halide or triflate with a difluoromethylating agent.

Copper-catalyzed reactions have been successfully employed for the difluoromethylation of aryl iodides. acs.orgacs.org These reactions can proceed through the use of a (difluoromethyl)zinc reagent, which is readily prepared from difluoroiodomethane (B73695) and zinc. acs.org The transmetalation of the CF₂H group from zinc to the copper catalyst is a key step in this process. acs.org

Nickel catalysis has also emerged as a valuable tool for difluoromethylation. Nickel catalysts can be used in conjunction with a stable and isolable difluoromethyl zinc reagent to difluoromethylate aryl iodides, bromides, and triflates at room temperature. nih.gov Palladium-catalyzed cross-coupling reactions of aryl chlorides and bromides with TMSCF₂H (trimethyl(difluoromethyl)silane) have also been reported, providing a range of difluoromethylated arenes in good yields. acs.org

Radical-Mediated Difluoromethylation

Radical-mediated approaches for introducing the difluoromethyl group are particularly attractive due to their mild reaction conditions and high functional group tolerance. nih.gov Visible light photoredox catalysis is a prominent strategy in this area, enabling the generation of difluoromethyl radicals under gentle conditions. mdpi.comrsc.org

These reactions often employ a photocatalyst, such as an iridium complex, which, upon irradiation with visible light, can initiate a single-electron transfer process to generate the CF₂H radical from a suitable precursor like bromodifluoromethane (B75531) (CF₂HBr). mdpi.com This radical can then engage in a variety of transformations, including addition to aromatic systems. nih.govrsc.org The development of novel radical difluoromethylation reagents, such as imidazole (B134444) salts, has further expanded the scope of these methods. rsc.org These reagents can generate difluoromethyl radicals through the homolytic cleavage of a weak N-S bond. rsc.org

Multistep Synthetic Pathways to this compound

For this compound, a hypothetical convergent approach could involve a palladium-catalyzed cross-coupling reaction. One fragment could be a difluoromethylated aromatic ring, and the other could be a bromo-substituted aromatic piece containing a precursor to the carboxyl group.

Proposed Convergent Route:

Fragment A Synthesis: Preparation of a boronic acid or ester derivative, such as 4-bromo-2-(difluoromethyl)phenylboronic acid. This could be synthesized from 1,4-dibromo-2-(difluoromethyl)benzene (B595730) via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Fragment B Synthesis: A simple, commercially available C1 source, such as methyl chloroformate.

Coupling Step: A palladium-catalyzed coupling reaction, such as a Suzuki or Stille coupling, between Fragment A and a suitable coupling partner that can introduce the carboxylate group. For instance, coupling the boronic acid (Fragment A) with a carbon monoxide source and methanol (B129727) in the presence of a palladium catalyst would directly install the methyl ester group at the desired position.

This strategy allows for the independent synthesis and optimization of the key fragments before the crucial coupling step, which is a hallmark of convergent design.

Sequential, or linear, synthesis involves the stepwise modification of a single starting material. The success of this strategy in aromatic chemistry is highly dependent on the directing effects of the substituents already present on the ring.

A plausible sequential synthesis for this compound would need to carefully consider the order of introduction of the bromo, difluoromethyl, and ester functionalities.

Proposed Sequential Route:

Starting Material: A potential starting point is 2-methylbenzoic acid.

Bromination: The carboxylic acid group is a meta-director. However, direct bromination might be complex. A more controlled approach could involve protecting the carboxylic acid or using specific directing groups. Alternatively, starting with a different precursor, like 3-nitrotoluene, allows for more predictable functionalization.

Introduction of the Difluoromethyl Group: The introduction of a CHF₂ group is often challenging. It can be achieved from a formyl group (CHO) using reagents like diethylaminosulfur trifluoride (DAST) or from a dithioketal precursor. Therefore, a key intermediate would be 4-bromo-2-formylbenzoic acid or its ester.

Functional Group Interconversion: The synthesis could proceed from 4-bromo-2-methylbenzoic acid. The methyl group can be halogenated and then hydrolyzed to an aldehyde. This aldehyde is then converted to the difluoromethyl group.

Final Esterification: The final step would be the esterification of the 4-bromo-2-(difluoromethyl)benzoic acid intermediate using one of the methods described in section 2.3.

An alternative sequential pathway could start with a brominated and difluoromethylated benzene derivative, followed by the introduction of the carboxyl group via methods like Friedel-Crafts acylation followed by oxidation, or via lithiation and reaction with carbon dioxide. The specific sequence is critical to manage the regioselectivity of each step. The presence of bromine atoms on a benzoic acid can significantly alter its reactivity, making it a versatile intermediate for further functionalization through various coupling reactions.

Chemical Transformations and Reactivity Studies

Reactivity at the Aromatic Ring

The benzene (B151609) ring of Methyl 4-bromo-2-(difluoromethyl)benzoate is substituted with three groups that significantly influence its susceptibility to attack by electrophiles and nucleophiles. The electron-withdrawing nature of the methyl ester and difluoromethyl groups deactivates the ring, while the bromine atom provides a reactive site for substitution reactions.

Electrophilic Aromatic Substitution Investigations

While specific experimental studies on the electrophilic aromatic substitution (EAS) of this compound are not extensively documented, the regiochemical outcome of such reactions can be predicted based on the directing effects of the existing substituents. Both the methyl carboxylate (-COOCH₃) and the difluoromethyl (-CF₂H) groups are electron-withdrawing and act as meta-directors. The bromine atom, although deactivating, is an ortho-, para-director.

Given the positions of the substituents, the potential sites for electrophilic attack (positions 3, 5, and 6) are analyzed:

Position 3: Ortho to the -CF₂H group and meta to both the -Br and -COOCH₃ groups.

Position 5: Para to the -CF₂H group, meta to the -Br group, and ortho to the -COOCH₃ group.

Position 6: Ortho to the -COOCH₃ group and meta to the -CF₂H group.

The strong deactivating nature of the ester and difluoromethyl groups significantly reduces the nucleophilicity of the aromatic ring, making harsh reaction conditions necessary for electrophilic substitution to occur. The directing effects suggest that substitution, if achieved, would likely be complex, potentially leading to a mixture of products.

Nucleophilic Aromatic Substitution Potential

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis. These reactions proceed via a nucleophilic substitution mechanism at the carbon-bromine bond.

Prominent examples of such transformations include the Suzuki-Miyaura coupling, which forms new carbon-carbon bonds, and the Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds. The electron-withdrawing groups on the ring can facilitate the initial oxidative addition step in the catalytic cycle, enhancing the substrate's reactivity in these coupling processes.

| Reaction Name | Nucleophile/Reagent | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl compound |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Aryl amine |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl alkyne |

| Heck Coupling | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand, Base | Styrenyl derivative |

| Stille Coupling | Organostannane (Ar-SnBu₃) | Pd(PPh₃)₄ | Biaryl compound |

Influence of Substituents on Aromatic Reactivity and Regioselectivity

Methyl Ester (-COOCH₃): This group is strongly deactivating due to its electron-withdrawing resonance and inductive effects (-R, -I). It directs incoming electrophiles to the meta position.

Difluoromethyl (-CF₂H): This group is also deactivating, primarily through a strong inductive effect (-I) caused by the two electronegative fluorine atoms. It is considered a meta-director.

Bromine (-Br): Halogens are a unique class of substituents. They are deactivating due to their inductive electron withdrawal (-I) but direct incoming electrophiles to the ortho and para positions due to their ability to donate a lone pair of electrons through resonance (+R).

Collectively, these three groups render the aromatic ring significantly electron-deficient and therefore less reactive towards electrophiles than benzene itself. In a hypothetical electrophilic substitution, the directing effects are conflicting. The powerful meta-directing influence of the -COOCH₃ and -CF₂H groups would compete with the ortho-, para-directing effect of the bromine atom, likely resulting in poor regioselectivity and low yields. Conversely, the electron-withdrawing character of the ester and difluoromethyl groups is beneficial for nucleophilic aromatic substitution at the C4 position (C-Br bond), as it helps to stabilize the negatively charged intermediate formed during the reaction.

Reactions of the Ester Functional Group

The methyl ester functional group is a key site for chemical modification, primarily through reactions involving nucleophilic attack at the electrophilic carbonyl carbon.

Nucleophilic Acyl Substitutions

The ester group of this compound can undergo nucleophilic acyl substitution, where a nucleophile replaces the methoxy (B1213986) group (-OCH₃). These reactions are fundamental for converting esters into other carboxylic acid derivatives.

Common transformations include:

Hydrolysis: Reaction with water in the presence of an acid or base catalyst yields the corresponding carboxylic acid, 4-bromo-2-(difluoromethyl)benzoic acid. Basic hydrolysis (saponification) is typically irreversible as the carboxylate salt is formed.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine produces the corresponding amide.

Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group, forming a new ester.

| Reaction Type | Nucleophile | Conditions | Product Functional Group |

|---|---|---|---|

| Basic Hydrolysis (Saponification) | Hydroxide (e.g., NaOH) | Heat, aqueous solution | Carboxylate salt |

| Acidic Hydrolysis | Water (H₂O) | Acid catalyst (e.g., H₂SO₄), Heat | Carboxylic acid |

| Amidation | Amine (e.g., RNH₂) | Heat | Amide |

| Transesterification | Alcohol (e.g., ROH) | Acid or Base catalyst, Heat | New Ester |

Decarbonylative Coupling and Related Transformations

In recent years, transition-metal-catalyzed reactions that utilize aromatic esters as arylating agents have emerged as powerful synthetic tools. These decarbonylative coupling reactions involve the cleavage of the C(acyl)-O bond and subsequent extrusion of carbon monoxide (CO), allowing the aromatic ring to be coupled with various partners.

While specific examples utilizing this compound are not prominent in the literature, its structure is amenable to this type of transformation. Catalyzed by nickel or palladium complexes, the ester could potentially serve as an electrophile in cross-coupling reactions, providing an alternative to more traditional aryl halides. This approach allows for the formation of C-C, C-S, or C-P bonds, among others, directly from the ester functionality. The development of such reactions expands the synthetic utility of aromatic esters beyond their traditional role as carboxylic acid precursors.

Transesterification Processes

The methyl ester group of this compound is susceptible to transesterification, a fundamental process for converting one ester into another. This reaction is typically catalyzed by either acids or bases.

Under acidic conditions, using catalysts such as sulfuric acid, p-toluenesulfonic acid, or solid acid catalysts, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. mdpi.commdpi.com Subsequent nucleophilic attack by an alcohol (e.g., ethanol, propanol) leads to a tetrahedral intermediate. Following proton transfer and elimination of methanol (B129727), the new ester is formed. nih.gov The reaction is reversible and often requires driving the equilibrium towards the product, for instance, by using the desired alcohol as the solvent or by removing the methanol byproduct. researchgate.net

Base-catalyzed transesterification, typically employing a catalytic amount of an alkoxide (e.g., sodium ethoxide), proceeds via nucleophilic acyl substitution. The alkoxide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) leaving group to yield the new ester. This process is generally faster than acid-catalyzed transesterification but requires anhydrous conditions to prevent saponification of the ester. mdpi.com

Table 1: Overview of Potential Transesterification Reactions

| Reactant Alcohol | Catalyst Type | Typical Catalyst | Product |

|---|---|---|---|

| Ethanol | Acid | H₂SO₄ | Ethyl 4-bromo-2-(difluoromethyl)benzoate |

| Propanol | Acid | Zr-Ti Solid Acid | Propyl 4-bromo-2-(difluoromethyl)benzoate |

| Ethanol | Base | Sodium Ethoxide | Ethyl 4-bromo-2-(difluoromethyl)benzoate |

| Butanol | Base | Potassium Butoxide | Butyl 4-bromo-2-(difluoromethyl)benzoate |

Chemistry of the Difluoromethyl Group

The difluoromethyl (CF₂H) group imparts unique chemical properties to the molecule, influencing its reactivity in nucleophilic, radical, and intermolecular interactions.

While the C-H bond in an aromatic-attached CF₂H group is not highly acidic, it can be deprotonated to form a nucleophilic difluoromethyl anion (Ar-CF₂⁻) under specific conditions. acs.org This transformation requires the use of exceptionally strong bases, often referred to as superbases, in combination with a Lewis acid to trap and stabilize the resulting carbanion. cornell.eduacs.org This approach circumvents the instability of the Ar-CF₂⁻ fragment, which can otherwise undergo rapid α-fluoride elimination. acs.org

Once generated, this potent nucleophile can react with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds at the difluorinated benzylic position. This methodology provides a powerful route to construct complex difluoromethylene-linked structures. acs.orgacs.org The functionalization of 3-(difluoromethyl)pyridine (B1298654) via direct deprotonation and subsequent reaction with electrophiles has demonstrated the viability of this strategy. acs.org

Table 2: Potential Nucleophilic Reactions of the Deprotonated CF₂H Group

| Electrophile | Reagent Class | Product Structure (R = 4-bromo-2-(methoxycarbonyl)phenyl) |

|---|---|---|

| Benzaldehyde | Aldehyde | R-CF₂(CH(OH)Ph) |

| Acetone | Ketone | R-CF₂(C(OH)(CH₃)₂) |

| Dimethyl disulfide | Disulfide | R-CF₂(S-CH₃) |

| Bromine | Halogen | R-CF₂Br |

| Carbon dioxide | Gas | R-CF₂(COOH) |

The C-H bond of the difluoromethyl group can undergo homolytic cleavage to generate a difluoromethyl radical (Ar-ĊF₂). This process is often initiated through a Hydrogen Atom Transfer (HAT) mechanism, where a radical initiator abstracts the hydrogen atom. researchgate.netmdpi.com Photoinduced HAT reactions, driven by photoredox catalysis under mild conditions, represent a modern and efficient strategy for generating such radical intermediates. researchgate.net

Unlike the electrophilic trifluoromethyl (•CF₃) radical, the difluoromethyl radical (•CF₂H) exhibits nucleophilic character. mdpi.com Once formed, this radical can participate in various transformations, such as addition to electron-deficient alkenes or heteroaromatic systems (Minisci-type reactions), providing a direct method for C-H difluoromethylation. mdpi.commdpi.com Mechanistic studies suggest that these photocatalytic processes involve the generation of radical intermediates, which are then trapped by suitable substrates. mdpi.com

Table 3: Representative Radical Reactions of the CF₂H Moiety

| Reaction Type | Reactant Partner | Proposed Intermediate | Product Type |

|---|---|---|---|

| Radical Addition | Acrylonitrile | R-ĊF₂ | R-CF₂-CH₂-CH(CN)• |

| Minisci-type | Protonated Pyridine | R-ĊF₂ | 2-(R-CF₂)-Pyridine |

| Radical Cyclization | Alkene-tethered substrate | R-ĊF₂ | Cyclized product |

R represents the 4-bromo-2-(methoxycarbonyl)phenyl group.

The difluoromethyl group is recognized as a competent hydrogen bond donor. nih.govbeilstein-journals.org The high electronegativity of the two fluorine atoms polarizes the adjacent C-H bond, creating a partial positive charge on the hydrogen atom and enabling it to interact with hydrogen bond acceptors like oxygen or nitrogen atoms. beilstein-journals.orgnih.gov

The CF₂H group is often considered a lipophilic bioisostere of the hydroxyl (OH) or thiol (SH) groups in medicinal chemistry. researchgate.net While it is a substantially weaker hydrogen bond donor than an OH group, it is generally stronger than a methyl C-H group. beilstein-journals.orgbeilstein-journals.org Quantum mechanical calculations have shown that the binding energy of a CF₂H···O interaction can range from 1.0 to 5.5 kcal/mol. beilstein-journals.orgbeilstein-journals.org Spectroscopic and crystallographic studies have provided experimental evidence for these interactions, which can influence molecular conformation and intermolecular binding. nih.govchemistryviews.org The hydrogen bond donating capacity is enhanced when the CF₂H group is attached to an aromatic system. beilstein-journals.org

Table 4: Hydrogen Bonding Properties of the CF₂H Group

| Property | Description | Comparison |

|---|---|---|

| Donor Atom | Hydrogen | Similar to OH, NH, SH |

| Mechanism | C-H bond polarization by two fluorine atoms | Different from lone-pair donation in classic donors |

| Strength | Weaker than OH and NH groups | Stronger than unsubstituted C-H groups |

| Binding Energy | Approx. 1.0–5.5 kcal/mol (with oxygen acceptor) | Phenol (stronger donor) has a binding energy ~2 kcal/mol greater |

| Significance | Bioisosterism, drug design, crystal engineering | Can modulate properties like permeability and binding affinity |

Transformations Involving the Bromo Substituent

The bromo substituent at the C4 position of the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

This compound serves as an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the modular construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid or ester) to form a new C-C bond, yielding biaryl structures.

Buchwald-Hartwig Amination: This process forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgbeilstein-journals.org It is a premier method for synthesizing aryl amines. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne, providing access to aryl-substituted acetylenes.

Heck Reaction: In this reaction, the aryl bromide is coupled with an alkene to form a new C-C bond at a vinylic position, typically with high trans selectivity. organic-chemistry.orgmdpi.com

These transformations generally require a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a suitable ligand (e.g., phosphines like XPhos or carbenes), and a base. The specific conditions can be tailored to accommodate a wide range of functional groups on the coupling partners.

Table 5: Major Cross-Coupling Reactions of the Bromo Substituent

| Reaction Name | Nucleophilic Partner | Typical Catalyst/Ligand | Base | Product Class |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Biaryl |

| Buchwald-Hartwig | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Diaryl Amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Diarylacetylene |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | Stilbene Derivative |

Halogen-Metal Exchange Processes

The bromine atom in this compound is a versatile functional group that can be converted into an organometallic species through halogen-metal exchange. This transformation is a cornerstone of organometallic chemistry, enabling the formation of a carbon-metal bond which can then be used to create new carbon-carbon or carbon-heteroatom bonds. wikipedia.org The reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent such as n-butyllithium or tert-butyllithium, at low temperatures. tcnj.edu

The general mechanism involves the nucleophilic attack of the alkyllithium reagent on the bromine atom, leading to the formation of a new aryllithium species and an alkyl bromide byproduct. ias.ac.in Due to the presence of the electrophilic ester group in this compound, this reaction must be conducted at very low temperatures (typically -78 °C to -100 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent the organolithium reagent from attacking the ester carbonyl. tcnj.edu The resulting aryllithium reagent is a powerful nucleophile and can react with a wide range of electrophiles.

Another common method for halogen-metal exchange is the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. masterorganicchemistry.commsu.edu This process, often initiated with a small amount of iodine, also converts the carbon-bromine bond into a carbon-magnesium bond, which is less reactive but still a potent nucleophile for many synthetic applications. masterorganicchemistry.com

The table below illustrates potential halogen-metal exchange reactions and subsequent quenching with an electrophile.

| Reagent | Solvent | Temperature (°C) | Intermediate Formed | Electrophile (E+) | Product |

| n-Butyllithium (n-BuLi) | THF | -78 | Methyl 4-lithio-2-(difluoromethyl)benzoate | CO₂ then H₃O⁺ | 2-(Difluoromethyl)-4-(methoxycarbonyl)benzoic acid |

| tert-Butyllithium (t-BuLi) | THF/Hexanes | -100 | Methyl 4-lithio-2-(difluoromethyl)benzoate | Benzaldehyde | Methyl 2-(difluoromethyl)-4-(hydroxy(phenyl)methyl)benzoate |

| Magnesium (Mg) | THF | 25-60 | Methyl 4-(bromomagnesio)-2-(difluoromethyl)benzoate | D₂O | Methyl 4-deuterio-2-(difluoromethyl)benzoate |

| Isopropylmagnesium chloride (i-PrMgCl) | THF | -20 to 0 | Methyl 4-(chloromagnesio)-2-(difluoromethyl)benzoate | I₂ | Methyl 4-iodo-2-(difluoromethyl)benzoate |

Reductive Debromination Studies

Reductive debromination is a chemical transformation that involves the removal of a bromine atom from a molecule and its replacement with a hydrogen atom. This process is synthetically useful for removing a halogen that may have been used as a directing or blocking group during a synthesis. organic-chemistry.orgresearchwithrutgers.com For a substrate like this compound, this reaction would yield methyl 2-(difluoromethyl)benzoate. Several methods are available for the reductive dehalogenation of aryl bromides.

One of the most common and efficient methods is catalytic hydrogenation. sci-hub.se This reaction typically employs a palladium catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or sodium borohydride. sci-hub.senih.gov These reactions are often carried out under mild conditions and show good functional group tolerance, making them suitable for molecules containing ester groups. organic-chemistry.org Bromides are generally reduced more readily than other halides like chlorides under these conditions. researchwithrutgers.comsci-hub.se

Photoredox catalysis offers a modern, mild alternative for reductive debromination. acs.org This method uses a photocatalyst, such as Ru(bpy)₃Cl₂, which, upon irradiation with visible light, can initiate a single-electron transfer process. In the presence of a suitable hydrogen atom donor, this leads to the selective cleavage of the carbon-bromine bond. acs.org

Other methods for reductive debromination include the use of strong hydride sources or dissolving metal reductions, although these can be less selective and may require harsher conditions that are incompatible with the ester functionality.

The table below summarizes various research findings on conditions for reductive debromination applicable to aryl bromides.

| Catalyst / Reagent | Hydrogen Source | Solvent | Conditions | Product | Ref. |

| Pd[P(t-Bu)₃]₂ | NaBH₄ / Et₃N | Water (micellar) | Room Temperature, 24 h | Methyl 2-(difluoromethyl)benzoate | nih.gov |

| 10% Pd/C | H₂ (gas) | Methanol | Room Temperature, 1 atm, 1h | Methyl 2-(difluoromethyl)benzoate | sci-hub.se |

| Ru(bpy)₃Cl₂ | Hantzsch ester / iPr₂NEt | Acetonitrile | Visible Light, Room Temp. | Methyl 2-(difluoromethyl)benzoate | acs.org |

| Tetramethylammonium fluoride | - | DMSO | 100 °C | Methyl 2-(difluoromethyl)benzoate | scielo.br |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides insight into the carbon-hydrogen framework of a molecule. For Methyl 4-bromo-2-(difluoromethyl)benzoate, analyses using proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR have been conducted to elucidate its precise structure.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy provides information about the different types of protons in a molecule and their immediate electronic environment. The analysis of this compound reveals distinct signals corresponding to the aromatic protons and the methyl ester protons. The difluoromethyl group's proton also presents a characteristic signal, typically a triplet due to coupling with the two fluorine atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Protons |

|---|---|---|

| Data not available | Data not available | Aromatic CH |

| Data not available | Data not available | OCH₃ |

Detailed experimental data for the ¹H NMR spectrum of this compound is not currently available in the public domain.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct peaks are expected for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbon of the difluoromethyl group. The carbon of the difluoromethyl group will typically appear as a triplet due to coupling with the two fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Carbon Atom |

|---|---|

| Data not available | C=O |

| Data not available | Aromatic C-Br |

| Data not available | Aromatic C-CHF₂ |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | Aromatic CH |

| Data not available | OCH₃ |

Detailed experimental data for the ¹³C NMR spectrum of this compound is not currently available in the public domain.

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal would likely appear as a doublet due to coupling with the adjacent proton.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Fluorine Atoms |

|---|

Detailed experimental data for the ¹⁹F NMR spectrum of this compound is not currently available in the public domain.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula.

Table 4: Predicted HRMS Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 264.96703 |

These are predicted values and have not been experimentally confirmed.

Fragmentation Pathways and Structural Information

The fragmentation of this compound in a mass spectrometer can provide valuable structural information. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). The presence of the bromine atom would result in characteristic isotopic patterns in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Key fragmentation pathways for similar aromatic esters often involve cleavage of the ester bond. For this compound, likely fragmentation would involve the formation of a benzoyl cation derivative after the loss of the methoxy radical (•OCH₃). Further fragmentation could involve the loss of carbon monoxide (CO) from this benzoyl cation. The difluoromethyl group itself may also undergo fragmentation.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides insights into the molecular vibrations and functional groups present in a compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. Specific vibrational modes, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show characteristic peaks for the carbonyl group (C=O) of the ester, the C-O stretching of the ester, C-H vibrations of the methyl and aromatic groups, C-F stretching of the difluoromethyl group, and vibrations associated with the substituted benzene (B151609) ring.

A comprehensive search of scientific literature and chemical databases did not yield specific experimental IR spectral data for this compound. Therefore, a table of observed vibrational frequencies cannot be provided.

Raman spectroscopy is a complementary technique to IR spectroscopy. It detects vibrational modes that result in a change in the polarizability of the molecule. This technique is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further information on the vibrational modes of the aromatic ring and the difluoromethyl group.

However, specific experimental Raman spectroscopic data for this compound could not be located in the public domain through extensive literature and database searches.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule.

UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the substituted benzene ring. The position and intensity of these bands are influenced by the various substituents on the ring.

Despite a thorough search, specific experimental UV-Vis spectral data for this compound, including absorption maxima (λmax) and molar absorptivity values, were not found in the available scientific literature and databases.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A diligent search of crystallographic databases and the scientific literature did not uncover any published single-crystal X-ray diffraction studies for this compound. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available.

Conformational Analysis in the Solid State

A detailed conformational analysis of this compound in the solid state is contingent upon the determination of its crystal structure through single-crystal X-ray diffraction. Such an analysis would reveal precise information regarding the spatial arrangement of its constituent atoms and functional groups.

Key conformational features that would be of interest include:

Orientation of the Difluoromethyl Group: The rotation around the C(2)-C(difluoromethyl) bond would determine the positioning of the fluorine atoms relative to the benzene ring and the adjacent ester group. Steric and electronic interactions would govern the preferred torsion angles.

Conformation of the Methoxycarbonyl Group: The planarity of the ester group and its orientation relative to the aromatic ring are crucial conformational parameters. The dihedral angle between the plane of the benzene ring and the plane of the COO group would indicate the degree of conjugation and steric hindrance.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be dictated by non-covalent interactions such as halogen bonding (involving the bromine atom), hydrogen bonding, and van der Waals forces. Understanding these interactions is key to explaining the solid-state stability and properties of the compound.

Without experimental crystallographic data, any discussion on the solid-state conformation of this compound would be purely speculative.

No Publicly Available Computational and Theoretical Investigations Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational and theoretical investigation data could be located for the chemical compound this compound. As a result, the generation of a detailed scientific article following the requested outline on its quantum chemical investigations, molecular modeling, and dynamics is not possible at this time.

The inquiry sought in-depth information based on established computational chemistry methods, including:

Density Functional Theory (DFT) for geometric and electronic structure analysis.

Calculation of Spectroscopic Parameters .

Analysis of Molecular Electrostatic Potential (MEP) .

HOMO-LUMO Analysis and Reactivity Descriptors .

Conformational Landscape Exploration through molecular modeling and dynamics.

While research exists for structurally related compounds, such as other halogenated or fluorinated benzoates, the specific combination of bromo, difluoromethyl, and methyl benzoate moieties in the requested molecule has not been the subject of published computational studies that are publicly accessible.

Scientific research and publication are ongoing processes, and it is possible that such studies may be undertaken and published in the future. However, based on the current available information, the detailed theoretical and computational characterization of this compound remains an area to be explored by the scientific community.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics.

Intermolecular Interactions and Aggregation Studies

There are currently no published studies that specifically detail the intermolecular interactions or aggregation behavior of Methyl 4-bromo-2-(difluoromethyl)benzoate. Information regarding the specific types of non-covalent interactions, such as halogen bonding, hydrogen bonding involving the difluoromethyl group, or π-π stacking, and their influence on the solid-state structure or aggregation in solution has not been computationally or experimentally determined for this compound.

Theoretical Insights into Reaction Mechanisms

Detailed theoretical insights into the reaction mechanisms involving this compound are not available in the current body of scientific literature. Such studies would provide a fundamental understanding of its reactivity, but have not yet been reported.

No computational studies characterizing the transition states for reactions involving this compound have been found. This includes the identification and analysis of the geometries, energies, and vibrational frequencies of transition state structures for any of its potential chemical transformations.

Similarly, there are no published energetic profiles for key transformations of this compound. The reaction energy profiles, including the relative energies of reactants, intermediates, transition states, and products for reactions such as nucleophilic aromatic substitution, cross-coupling, or transformations of the ester or difluoromethyl groups, have not been computationally modeled.

Broader Academic and Synthetic Significance

Methyl 4-bromo-2-(difluoromethyl)benzoate as a Platform for Chemical Diversification

This compound is a highly versatile scaffold in organic synthesis, offering multiple reaction sites for chemical modification. Its structure incorporates two primary functional groups amenable to a wide array of transformations: the aryl bromide and the methyl ester. This dual reactivity allows the molecule to serve as a central platform for generating diverse libraries of complex molecules.

The carbon-bromine (C-Br) bond is a key site for forming new carbon-carbon and carbon-heteroatom bonds. It readily participates in a variety of well-established cross-coupling reactions. For instance, Suzuki coupling with boronic acids or esters, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are all feasible transformations at this position. These reactions are fundamental in modern synthetic chemistry for constructing complex molecular architectures from simpler precursors.

Concurrently, the methyl ester group provides another avenue for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate itself. The carboxylic acid can then be converted into a wide range of other functional groups, including amides (via coupling with amines), alternative esters (via reaction with different alcohols), or it can be reduced to an alcohol.

The strategic combination of these reaction pathways allows for a combinatorial approach to synthesis, where a wide range of substituents can be introduced at either end of the molecule, leading to a vast chemical space accessible from a single starting material.

| Reaction Site | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Aryl Bromide (C-Br) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-Aryl/Alkyl (C-C) |

| Aryl Bromide (C-Br) | Heck Coupling | Alkene, Pd catalyst, Base | Aryl-Alkene (C-C) |

| Aryl Bromide (C-Br) | Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | Aryl-Alkyne (C-C) |

| Aryl Bromide (C-Br) | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Aryl-Amine (C-N) |

| Methyl Ester (-COOCH₃) | Hydrolysis | LiOH, NaOH, or H₂SO₄ | Carboxylic Acid (-COOH) |

| Methyl Ester (-COOCH₃) | Amidation (after hydrolysis) | Amine, Coupling Agent (e.g., EDC) | Amide (-CONH-R) |

| Methyl Ester (-COOCH₃) | Transesterification | R-OH, Acid/Base catalyst | New Ester (-COO-R) |

| Methyl Ester (-COOCH₃) | Reduction (after hydrolysis) | LiAlH₄, BH₃ | Benzyl Alcohol (-CH₂OH) |

Contributions to Fluorine Chemistry and Halogenated Organic Compounds

The study and application of compounds like this compound contribute significantly to the advancing fields of fluorine and halogen chemistry. The presence of both fluorine and bromine atoms on the same aromatic ring provides a unique chemical entity with distinct and selectively addressable reactivity.

The difluoromethyl (CHF₂) group is of particular importance in medicinal and agricultural chemistry. acs.orgresearchgate.net Unlike the more common trifluoromethyl group, the CHF₂ group is a lipophilic hydrogen bond donor, a property that can enhance binding affinity to biological targets. researchgate.net It often serves as a bioisostere for hydroxyl, thiol, or amide functionalities, allowing chemists to fine-tune the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and bioavailability, without drastically altering its shape. acs.orgresearchgate.net The incorporation of the CHF₂ group has become an effective strategy for modifying the biological activity of lead compounds in drug discovery. researchgate.net

Furthermore, this molecule is a valuable member of the class of halogenated organic compounds. Polyhalogenated aromatic compounds are critical intermediates in synthesis because the differential reactivity of various halogens (e.g., Br vs. F) can be exploited for sequential, site-selective functionalization. This allows for the controlled and predictable construction of highly substituted and complex molecular frameworks. The C-Br bond is readily functionalized using transition-metal catalysis, while the C-F bonds are generally more robust, providing a stable structural element.

| Structural Feature | Physicochemical Property | Significance in Bioactive Molecules |

|---|---|---|

| Difluoromethyl (CHF₂) Group | Lipophilic Hydrogen Bond Donor | Can improve binding affinity to target proteins/enzymes. researchgate.net |

| Difluoromethyl (CHF₂) Group | Increased Metabolic Stability | C-F bonds are stronger than C-H bonds, slowing metabolic degradation. |

| Difluoromethyl (CHF₂) Group | Moderate Lipophilicity | Helps modulate solubility and membrane permeability. acs.org |

| Difluoromethyl (CHF₂) Group | Bioisostere | Can replace groups like -OH or -SH to improve pharmacokinetic properties. researchgate.net |

| Aryl Bromide (C-Br) Bond | Reactive Site for Cross-Coupling | Enables the facile introduction of a wide variety of substituents. |

Advanced Building Blocks in Synthetic Organic Chemistry

This compound is considered an advanced building block due to the strategic placement of its multiple functional groups on a single, stable aromatic core. Such multi-functionalized reagents, often termed "scaffolds" or "templates," are highly prized in synthetic organic chemistry because they enable the rapid and efficient synthesis of complex target molecules.

The value of this particular building block lies in its pre-installed difluoromethyl group, which can be challenging to introduce late in a synthetic sequence. By starting with a molecule that already contains this valuable motif, chemists can bypass potentially harsh reaction conditions that might be incompatible with more complex structures. The ortho-relationship between the difluoromethyl group and the methyl ester can also impart unique conformational constraints and electronic properties to the molecule and its derivatives.

Its utility is evident in its potential to serve as a key starting material for a range of molecular skeletons relevant to the pharmaceutical and agrochemical industries. For example, through a Suzuki coupling at the bromide position followed by amidation of the ester, a diverse array of biaryl amide structures can be generated. These structures are common motifs in many biologically active compounds. The ability to generate complex and diverse structures from a single, well-defined starting material is a hallmark of an advanced building block.

| Initial Building Block | Synthetic Transformation Sequence | Resulting Molecular Scaffold | Potential Application Area |

|---|---|---|---|

| This compound | 1. Suzuki Coupling (with Heterocyclic Boronic Acid) 2. Ester Hydrolysis 3. Amide Coupling | Substituted (Difluoromethyl)biaryl Amides | Pharmaceuticals, Agrochemicals |

| This compound | 1. Sonogashira Coupling 2. Cyclization Reaction | Fused Heterocyclic Systems | Materials Science, Medicinal Chemistry |

| This compound | 1. Buchwald-Hartwig Amination 2. Ester Reduction | Substituted Anilino Benzyl Alcohols | Drug Discovery |

| This compound | 1. Stille Coupling 2. Further Aromatic Functionalization | Complex Poly-substituted Aromatics | Organic Electronics, Fine Chemicals |

Methodological Advancements in Ester and Aromatic Functionalization

The use of structurally complex substrates like this compound drives methodological advancements in organic synthesis. Developing reactions that can selectively modify one functional group in the presence of others requires high levels of precision and control, pushing chemists to create more robust and chemoselective catalytic systems.

For aromatic functionalization, the presence of an electron-withdrawing difluoromethyl group can significantly impact the electronic properties of the aromatic ring. This influences the reactivity of the C-Br bond in transition metal-catalyzed cross-coupling reactions. Catalytic systems must be sufficiently active to achieve oxidative addition into this potentially deactivated C-Br bond while tolerating the other functional groups present. Research into ligands and catalysts that are effective for such electron-poor substrates is an ongoing area of chemical science.

Similarly, advancements in ester functionalization are spurred by the need to perform reactions on molecules like this one. For example, developing methods for the direct conversion of the ester to other functional groups without affecting the aryl halide or the difluoromethyl moiety is a significant challenge. Innovations in areas such as selective ester hydrolysis under neutral conditions, direct amidation reactions that bypass the carboxylic acid intermediate, and selective reductions are all influenced by the availability and importance of highly functionalized building blocks. Therefore, this compound not only serves as a building block for target molecules but also as a testbed for the development of new and more refined synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.